(1-Azido-2-bromoethyl)cyclopentane
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Overview
Description
(1-Azido-2-bromoethyl)cyclopentane is an organic compound characterized by the presence of an azido group (-N₃) and a bromoethyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azido-2-bromoethyl)cyclopentane typically involves the reaction of cyclopentane with azido and bromoethyl reagents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Azido-2-bromoethyl)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride in ether are employed.
Cycloaddition: Copper(I) catalysts are often used in click chemistry to facilitate the formation of triazoles.
Major Products Formed
Substitution: Various substituted cyclopentane derivatives.
Reduction: Cyclopentane derivatives with amine groups.
Cycloaddition: Triazole-containing cyclopentane derivatives.
Scientific Research Applications
(1-Azido-2-bromoethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of biological pathways and as a precursor for bioorthogonal chemistry.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Azido-2-bromoethyl)cyclopentane involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Comparison with Similar Compounds
Similar Compounds
(1-Azido-2-bromoethyl)benzene: Similar structure but with a benzene ring instead of a cyclopentane ring.
(1-Azido-2-bromoethyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1-Azido-2-bromoethyl)cyclopentane is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to its analogs with benzene or cyclohexane rings. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
(1-azido-2-bromoethyl)cyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c8-5-7(10-11-9)6-3-1-2-4-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJHUJNRRICOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CBr)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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